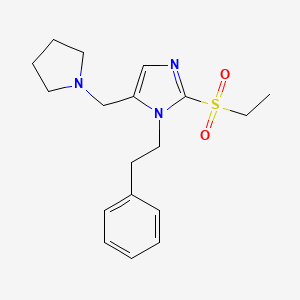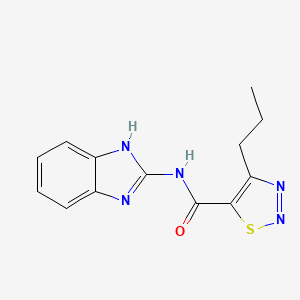
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine, also known as DMTBT, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. DMTBT is a thienylamine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit PTP1B, a PTP that is overexpressed in various cancers and is involved in insulin signaling. The inhibition of PTP1B by this compound leads to the activation of insulin signaling and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B activity, the activation of insulin signaling, and the inhibition of cancer cell growth. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a drug lead compound for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for research on (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine, including the synthesis of analogs with improved potency and selectivity for PTP1B, the investigation of its potential as a drug lead compound for the treatment of other diseases, such as diabetes and obesity, and the development of new applications for this compound in materials science and organic electronics. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its physiological effects.
Méthodes De Synthèse
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Pd-catalyzed Heck reaction. The most commonly used method for synthesizing this compound is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dimethoxybenzyl bromide with tetrahydro-3-thienylboronic acid in the presence of a Pd catalyst. The reaction yields this compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has potential applications in various fields of research, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound can be used as a hole-transport material in organic solar cells due to its high hole mobility and stability. In materials science, this compound can be used as a building block for the synthesis of functional materials, such as molecular wires and switches. In medicinal chemistry, this compound has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-4-3-10(13(7-12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKLDAQZZOYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)

![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)